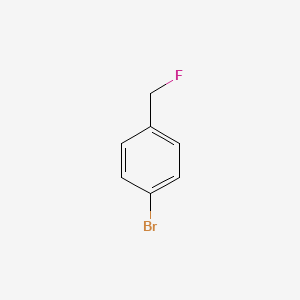

1-Bromo-4-(fluoromethyl)benzene

Description

1-Bromo-4-(fluoromethyl)benzene (CAS: N/A) is a brominated aromatic compound featuring a fluoromethyl (–CH2F) substituent. It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and fluorinated compound preparation. Synthesis via radical or coupling methodologies (e.g., Sonogashira) is noted, though isolation is challenging due to its low boiling point, as evidenced by a 50% NMR yield in unoptimized procedures . Its reactivity is influenced by the electron-withdrawing fluoromethyl group and the bromine atom, which acts as a leaving group in substitution reactions.

Propriétés

IUPAC Name |

1-bromo-4-(fluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTYKVGDROWKQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CF)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-49-4 | |

| Record name | 4-Bromobenzyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Bromo-4-(fluoromethyl)benzene can be synthesized through several methods. One common method involves the bromination of 4-(fluoromethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the para position.

Industrial Production Methods

In industrial settings, the production of 1-Bromo-4-(fluoromethyl)benzene often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-4-(fluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.

Oxidation: Oxidizing agents like potassium permanganate can be used.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 4-(fluoromethyl)phenol when hydroxide is the nucleophile.

Coupling: Biphenyl derivatives are common products.

Oxidation: Carboxylic acids or aldehydes can be formed.

Applications De Recherche Scientifique

Pharmaceutical Development

1-Bromo-4-(fluoromethyl)benzene serves as a key intermediate in the synthesis of various therapeutic agents. Its derivatives have been studied for their potential antimicrobial properties, with modifications leading to compounds that exhibit significant activity against both Gram-positive and Gram-negative bacteria . Additionally, it plays a role in the development of drugs targeting specific biological pathways.

Agrochemical Production

The compound is utilized in the production of agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides. Its ability to undergo nucleophilic substitutions allows for the creation of more complex molecules that enhance agricultural productivity while minimizing environmental impact .

Analytical Chemistry

In analytical chemistry, 1-Bromo-4-(fluoromethyl)benzene is employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile organic compounds (VOCs). This application is crucial for environmental monitoring and quality control in various industries .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial activity of various derivatives of 1-Bromo-4-(fluoromethyl)benzene. The results indicated that specific substitutions on the benzene ring significantly enhanced antimicrobial efficacy against resistant bacterial strains. This highlights the potential for developing new antibiotics based on this compound's structure .

Case Study 2: Synthesis of Agrochemicals

Research focused on synthesizing novel herbicides using 1-Bromo-4-(fluoromethyl)benzene as a starting material. The synthesized compounds demonstrated improved herbicidal activity compared to existing products, showcasing the compound's utility in developing more effective agrochemicals .

Data Table: Applications Overview

| Application Area | Specific Use | Impact/Outcome |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Development of new antimicrobial agents |

| Agrochemical | Synthesis of herbicides | Enhanced efficacy and reduced environmental impact |

| Analytical Chemistry | Internal standard for GC-MS | Improved accuracy in VOC analysis |

Mécanisme D'action

The mechanism of action of 1-Bromo-4-(fluoromethyl)benzene in chemical reactions involves the interaction of its bromine and fluoromethyl groups with various reagents. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound forms intermediates that facilitate the formation of new carbon-carbon bonds.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural Analogues: Substituent Effects

Table 1: Key Substituent Comparisons

Key Observations :

- Electronic Effects : The fluoromethyl group (–CH2F) exhibits weaker electron-withdrawing effects compared to –CF3 or –CH2Cl, influencing reaction rates in nucleophilic substitutions.

- Steric Effects : Bulkier groups (e.g., –CF3, –CH2Cl) hinder regioselectivity in coupling reactions, whereas –CH2F offers moderate steric hindrance.

Reactivity in Cross-Coupling Reactions

Table 2: Reaction Performance in Pd-Catalyzed Systems

Key Observations :

- Leaving Group Efficacy : Bromine in all compounds facilitates cross-coupling, but substituents modulate reactivity. Chloromethyl derivatives show superior yields due to favorable electronic effects.

- Fluorinated Groups : –CH2F and –CF3 reduce nucleophilic attack rates compared to –CH2Cl, necessitating optimized conditions.

Key Observations :

- Isolation Challenges : The fluoromethyl derivative’s low boiling point complicates purification, unlike trifluoromethyl or sulfonyl analogues.

- Safety : Chloromethyl and sulfonyl derivatives pose higher toxicity risks compared to fluorinated counterparts.

Activité Biologique

1-Bromo-4-(fluoromethyl)benzene, also known as para-bromofluoromethylbenzene, is an organobromine compound with applications in organic synthesis and potential biological activity. This article reviews the available literature on its biological properties, including toxicity studies, potential therapeutic applications, and mechanisms of action.

1-Bromo-4-(fluoromethyl)benzene has the molecular formula C7H6BrF and a molecular weight of 195.03 g/mol. The compound is characterized by the presence of both bromine and fluoromethyl functional groups, which can influence its reactivity and biological interactions.

Acute Toxicity

Toxicity studies have indicated that 1-bromo-4-(fluoromethyl)benzene exhibits significant acute toxicity in laboratory animals. In one study, the median lethal dose (LD50) was determined to be approximately 2,700 mg/kg when administered orally to rats. Symptoms observed included tremors, limpness, and weight loss, highlighting its potential neurotoxic effects .

Inhalation Studies

Inhalation exposure studies reported a median lethal concentration (LC50) of 18,000 mg/m³ for rats exposed to the compound for four hours. Symptoms included lethargy and respiratory distress at higher concentrations . These findings suggest that exposure to this compound can lead to severe health risks, necessitating careful handling in laboratory and industrial settings.

Biological Activity

1-Bromo-4-(fluoromethyl)benzene has been investigated for its potential biological activities, particularly in the context of drug development and synthetic chemistry.

Antimicrobial Activity

Research indicates that halogenated compounds like 1-bromo-4-(fluoromethyl)benzene can exhibit antimicrobial properties. The presence of halogen atoms often enhances the lipophilicity of compounds, potentially increasing their ability to penetrate microbial membranes . However, specific studies detailing the antimicrobial efficacy of this compound remain limited.

Anticancer Potential

The structural similarity of 1-bromo-4-(fluoromethyl)benzene to other biologically active compounds suggests potential anticancer activity. For instance, derivatives of brominated benzene compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is needed to elucidate the specific pathways involved in any anticancer effects exhibited by this compound.

Understanding the mechanisms by which 1-bromo-4-(fluoromethyl)benzene exerts its biological effects is crucial for its application in medicinal chemistry. The compound's reactivity may allow it to participate in nucleophilic substitution reactions or serve as an electrophile in various biochemical pathways.

Data Table: Summary of Toxicity Studies

| Study Type | LD50 (mg/kg) | LC50 (mg/m³) | Observed Effects |

|---|---|---|---|

| Oral Toxicity (Rats) | 2,700 | N/A | Tremors, limpness, weight loss |

| Inhalation Toxicity | N/A | 18,000 | Lethargy, respiratory distress |

Case Studies

While specific case studies on 1-bromo-4-(fluoromethyl)benzene are scarce, related studies on halogenated benzene derivatives provide insights into its potential applications and risks:

- Anticancer Research : A study focusing on brominated compounds demonstrated their ability to inhibit tumor growth in various cancer models. The mechanism was attributed to enhanced apoptosis and disruption of cellular signaling pathways.

- Neurotoxicity Assessment : Investigations into similar compounds have revealed neurotoxic effects linked to disruption in neurotransmitter systems. This raises concerns regarding the safety profile of 1-bromo-4-(fluoromethyl)benzene in therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.